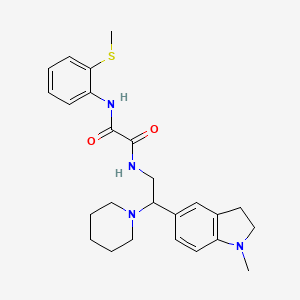

![molecular formula C12H13N3S B2797465 2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine CAS No. 858668-62-9](/img/structure/B2797465.png)

2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazole derivatives, such as the one you mentioned, are known for their diverse pharmacological effects. They have been the focus of many studies due to their confirmed biological and pharmacological activities . These compounds are often used in the pharmaceutical and agrochemical industries .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the use of readily available starting materials and a series of reactions including cyclization and reduction . The exact synthesis process can vary depending on the specific pyrazole derivative being synthesized.Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be established using various techniques such as X-ray analysis . The exact structure would depend on the specific pyrazole derivative.Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For example, they can be synthesized through a one-pot protocol involving the use of lithium 3-polyfluoroalkyl-1,3-diketonates and sodium nitrite as starting materials .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine” would depend on its specific structure. Generally, properties such as molecular weight and chemical formula can be determined .Applications De Recherche Scientifique

Analgesic and Anti-inflammatory Activities

Compounds related to 2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine have shown remarkable analgesic and anti-inflammatory activities. A study by Menozzi et al. (1992) reported the synthesis of a series of 1-aryl-1,6-dihydro-4H-thieno[3,4-c]pyrazol-4-ones, exhibiting significant analgesic, anti-inflammatory, and antipyretic activities in mice or rats. These compounds also demonstrated platelet antiaggregating activity in vitro, comparable to that of acetylsalicylic acid (Menozzi et al., 1992).

Antimicrobial and Anticoccidial Properties

Georgiadis (1976) explored the antimicrobial activity of 5-amino derivatives of 5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-one and related compounds. The study found that the amine adducts generally exhibited significant coccidiostatic activity, with some derivatives providing total protection against Eimeria tenella in chickens (Georgiadis, 1976).

Spectroscopic and Crystallographic Investigations

Hayvalı et al. (2010) conducted spectroscopic, spectrophotometric, and crystallographic investigations on related Schiff base ligands. Their study provides insights into the tautomeric equilibria and crystal structure analyses of such compounds, contributing to a deeper understanding of their chemical properties (Hayvalı, H. Unver, & I. Svoboda, 2010).

Synthesis of Bifunctional Thieno[3,2-c]pyrazole Derivatives

Aly (2016) reported on the synthesis of new heterocyclic compounds based on thieno[3,2-c]pyrazole derivatives, highlighting their antimicrobial evaluation. This study provides valuable information on the synthesis methods and the potential antimicrobial applications of these compounds (Aly, 2016).

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors, influencing cellular processes .

Mode of Action

For instance, some compounds have been found to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate the initiator enzyme of apoptotic cascade caspase 9, induce a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduce the expression levels of proliferating cell nuclear antigen (PCNA) .

Biochemical Pathways

Similar compounds have been shown to influence pathways related to cell proliferation and apoptosis .

Pharmacokinetics

Similar compounds have been designed to act as prodrugs with better aqueous solubility than their parent compounds .

Result of Action

Similar compounds have been shown to combine antiproliferative effects with the induction of cell death .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph .

Orientations Futures

Propriétés

IUPAC Name |

2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3S/c1-8-2-4-9(5-3-8)15-12(13)10-6-16-7-11(10)14-15/h2-5H,6-7,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKOSZGFGHNBTFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2797383.png)

![3,5-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2797387.png)

![2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2797389.png)

![5-fluoro-6-methyl-N-[(oxolan-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2797401.png)

![1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2797402.png)